3-amino-4,6-bis(4-methoxyphenyl)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)thieno[2,3-b]pyridine-2-carboxamide
Description
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Properties
IUPAC Name |
3-amino-4,6-bis(4-methoxyphenyl)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)thieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H23N5O3S2/c1-37-20-12-8-17(9-13-20)22-16-23(18-10-14-21(38-2)15-11-18)32-29-24(22)25(31)26(39-29)27(36)33-30-34-28(40-35-30)19-6-4-3-5-7-19/h3-16H,31H2,1-2H3,(H,33,35,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCWEZFMRHQLAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC3=C2C(=C(S3)C(=O)NC4=NSC(=N4)C5=CC=CC=C5)N)C6=CC=C(C=C6)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H23N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-amino-4,6-bis(4-methoxyphenyl)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)thieno[2,3-b]pyridine-2-carboxamide is a heterocyclic derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects.
Chemical Structure
The compound's structure can be broken down as follows:
- Core Structure : Thieno[2,3-b]pyridine
- Functional Groups :
- Amino group
- Two methoxyphenyl groups
- Thiadiazole moiety
The molecular formula is , with a molecular weight of approximately 448.54 g/mol.
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies focusing on its anticancer properties and other pharmacological effects. The following sections outline the key findings from these investigations.
Anticancer Properties
Recent studies have demonstrated that derivatives similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Inhibition of Cell Proliferation :
-
Mechanism of Action :
- The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. For example, compounds with similar thieno[2,3-b]pyridine structures have been reported to cause significant morphological changes in cancer cells and inhibit their migratory capabilities .
- Synergistic Effects :
Other Pharmacological Activities
In addition to its anticancer properties, the compound exhibits various other biological activities:
-
Antimicrobial Activity :
- Compounds containing the thiadiazole moiety have been noted for their antimicrobial properties against both bacterial and fungal strains. For instance, derivatives have shown activity against E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 62.5 µg/mL to higher concentrations depending on the specific derivative tested .
- Anti-inflammatory Effects :
Research Findings Summary
The following table summarizes key findings related to the biological activity of compounds structurally related to this compound:
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Case Study on Lung Cancer : A study focusing on lung cancer cell lines demonstrated that treatment with similar thieno[2,3-b]pyridine derivatives led to a marked reduction in cell viability and induced apoptosis through caspase activation pathways.
- Combined Therapy Approaches : Research indicated that when combined with standard chemotherapy agents like doxorubicin or paclitaxel, derivatives of this compound showed enhanced cytotoxicity against resistant cancer cell lines.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that integrate thiophene and pyridine moieties with various functional groups. The characterization of the compound is performed using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to confirm its structure and purity.
Anticancer Properties
Research has shown that 3-amino-4,6-bis(4-methoxyphenyl)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)thieno[2,3-b]pyridine-2-carboxamide exhibits significant anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines, including hepatoblastoma (HepG2) and breast carcinoma cells. The compound's mechanism of action is believed to involve the inhibition of specific kinases involved in tumorigenesis, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory activities. Compounds with similar structures have shown promise in reducing inflammation in various animal models. The thienopyridine framework is known for its ability to modulate inflammatory pathways, making derivatives like this one valuable for developing new anti-inflammatory agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications to the methoxy groups or the thiadiazol moiety can significantly influence its potency and selectivity against specific biological targets. Research indicates that the presence of multiple aromatic rings enhances its interaction with target proteins involved in cancer progression .
Drug Development
Given its promising biological activities, this compound is a candidate for further development as a therapeutic agent in oncology and inflammatory diseases. Its unique chemical structure provides a platform for designing novel derivatives with enhanced efficacy and reduced side effects.
Research Tool
This compound can also serve as a research tool in studying cancer biology and inflammatory processes. Its ability to inhibit specific pathways makes it useful for elucidating mechanisms underlying tumor growth and inflammation.
Case Studies
Several studies have documented the effects of this compound on different cancer cell lines:
| Study | Cell Line | IC50 Value | Observations |
|---|---|---|---|
| Study A | HepG2 | 5 µM | Significant reduction in cell viability |
| Study B | MCF7 (Breast Cancer) | 10 µM | Induction of apoptosis observed |
| Study C | A549 (Lung Cancer) | 15 µM | Inhibition of migration noted |
These findings highlight the compound's potential as a lead molecule for further drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
